molecular formula C28H18 B094274 9,9'-Bianthracene CAS No. 1055-23-8

9,9'-Bianthracene

Cat. No. B094274
CAS RN: 1055-23-8
M. Wt: 354.4 g/mol
InChI Key: SXGIRTCIFPJUEQ-UHFFFAOYSA-N
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Description

9,9'-Bianthracene is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential use in a variety of applications. It is a white, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 134.5°C. This compound is highly stable and is insoluble in water. It is a naturally occurring component of coal tar, petroleum products, and cigarette smoke, and has been used in the production of dyes, pharmaceuticals, and other products.

Scientific Research Applications

  • Organic Field-Effect Transistors (OFETs)

    9,9'-Bianthracene has been used in the fabrication of OFETs. A study demonstrated its effective application in OFETs, achieving a field-effect mobility of 0.067 cm²/(V-s) and an on/off ratio above 5 × 10⁴, indicating its potential as a high-mobility organic semiconductor (Li Jian-feng et al., 2008).

  • Electroluminescent Devices

    Fluorinated this compound derivatives have been designed as deep-blue dopants in organic electroluminescent devices. These derivatives showed considerable thermal stability and enabled pure blue emission, demonstrating their potential as efficient blue emitters for organic light-emitting devices (Yue Yu et al., 2013).

  • Atomic Force Microscopy (AFM) and X-ray Diffraction Studies

    The surface morphology of this compound thin films has been investigated using AFM, revealing insights into its crystal structure and growth mechanisms (Zhang Fu-jia, 2010).

  • Charge Transfer Dynamics

    A study on the symmetry-breaking charge transfer reaction of 9,9’-bianthracene revealed that this reaction is driven exclusively by rotational fluctuations of solvents, without the inertial component in solvation dynamics (Changmin Lee et al., 2019).

  • Exciton and Vibronic Effects in Spectroscopy

    Research on 9,9’‐bianthracene in supersonic beams indicated weak coupling between the rings and the presence of exciton effects in its spectroscopy. This study contributes to understanding the photophysical behavior of bianthracene (L. R. Khundkar & A. Zewail, 1986).

  • Electroluminescence Based on Substituted Derivatives

    Alkyl substituted 9,9′-bianthracene derivatives were used as deep-blue emitters and blue host materials in OLEDs, showing potential for high-performance devices with good thermal properties and electroluminescence performance (Zhanfeng Li et al., 2019).

Mechanism of Action

Target of Action

9,9’-Bianthracene primarily targets the molecular structures of various compounds through hydrogen bonding and CH–π interactions . It interacts with linear bidentate bases such as 9,9’-biacridine (bac), phenazine (phez), 4,4’-dipyridine (dpy), and DABCO (dabco) to form co-crystals .

Mode of Action

The interaction of 9,9’-Bianthracene with its targets results in the formation of one-dimensional (1D) structures through hydrogen bonding between the acid and the base . This interaction is crucial in the formation of polymorphic co-crystals with similar structures .

Biochemical Pathways

The biochemical pathways affected by 9,9’-Bianthracene are primarily related to the formation of co-crystals. The major interaction to form the 1D structure is O–H⋯N hydrogen bonding , and that to form the layered structure is the CH–π interaction . The influence of the latter interaction on the robustness of the crystal is stronger than the former in the co-crystals .

Result of Action

The action of 9,9’-Bianthracene results in the formation of co-crystals with a layered structure . In one of the co-crystals, a phenomenon where layers of the crystals could be exfoliated by dropping water was observed . This suggests that 9,9’-Bianthracene can induce significant molecular and cellular changes.

Action Environment

The action of 9,9’-Bianthracene is influenced by environmental factors. For instance, the solvatochromism effect and theoretical calculation results for the excited (S1) state of 9biAT (an o-carborane compound linked to a 9,9’-bianthracene moiety at each C9-position) verified that the emission was attributed to ICT transition . The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency . Both the quantum efficiency value and radiative decay constant gradually decreased with an increase in the polarity of the organic solvent . This indicates that the polarity of the environment can influence the action, efficacy, and stability of 9,9’-Bianthracene.

properties

IUPAC Name

9-anthracen-9-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGIRTCIFPJUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074438
Record name 9,9'-Bianthracene
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1055-23-8
Record name 9,9′-Bianthryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9'-Bianthracene
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Record name 9,9'-Bianthracene
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Record name 9,9'-Bianthracene
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Synthesis routes and methods

Procedure details

After hydrochloric acid was added to an acetic acid solution of anthrone, it was refluxed upon addition of zinc. Thereafter it was refined in accordance with an ordinary method to obtain 9,9′-bianthryl. After it was added little by little to a melt of aluminum chloride and sodium chloride, the reaction mixture was poured into diluted hydrochloric acid and a solids constituent was collected. The solids constituent thus obtained was refined in accordance with an ordinary method to obtain target dibenzo[a,o]perylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 9,9'-Bianthracene has the molecular formula C28H18 and a molecular weight of 354.44 g/mol. []

A: this compound can be characterized by various spectroscopic techniques:* NMR: 1H NMR reveals characteristic peaks that confirm its structure. [, ]* UV-Vis: It shows absorption in the UV-vis region, indicative of its conjugated structure. This spectrum is helpful for studying its light absorption properties. []* Fluorescence: this compound exhibits blue fluorescence, with its maximum emission peak at around 446 nm. [, , ]* IR: FT-IR spectra can be used to identify characteristic functional groups. [, ]

A: The crystal structure of this compound significantly influences its thin film properties. Research has shown that the substrate temperature, vapor temperature, and deposition time during thin film preparation significantly affect the film's morphology and crystallinity. []

A: Studies using AFM and X-ray diffraction revealed that films grown at a substrate temperature of 50 °C, a vapor temperature of 180 °C, and a deposition time of 60 seconds exhibited the best crystal performance. []

A: this compound and its derivatives are promising blue light emitting materials for OLEDs due to their blue fluorescence and good film-forming properties. [, , , , , ]

A: Introducing different substituents to the this compound core can tune its emission color, improve its fluorescence quantum efficiency, and enhance its redox properties. For instance, trifluoromethyl substitution has led to highly efficient deep-blue OLEDs with excellent color purity and low turn-on voltage. [, ]

A: Yes, this compound derivatives have also been investigated for use in organic field-effect transistors (OFETs) due to their semiconducting properties. Notably, OFETs based on this compound have demonstrated promising field-effect mobility and on/off ratios. [, ]

A: this compound can be synthesized from 9-bromoanthracene through a coupling reaction. []

A: 10,10'-dibromo-9,9'-bianthracene, a key precursor for synthesizing graphene nanoribbons, can be effectively prepared from anthraquinone using a two-step process with zinc and concentrated hydrochloric acid as reductants and N-bromosuccinimide (NBS) as the brominating agent. [, , , , ]

A: Halogenated this compound derivatives, particularly 10,10'-dibromo-9,9'-bianthracene, are commonly employed as molecular precursors for the bottom-up fabrication of graphene nanoribbons (GNRs) on metallic surfaces like Au(111) and Cu(111) through a thermally activated process involving polymerization and cyclodehydrogenation steps. [, , , , ]

A: The catalytic activity of the substrate significantly influences the GNR growth process. For example, on less reactive Au(111), the dehalogenation of 10,10'-dibromo-9,9'-bianthracene initiates at higher temperatures compared to the more reactive Cu(111), impacting the final GNR structure and morphology. [, ]

A: Yes, oxidative dimerization of anthrones using lead(II) acetate and oxygen offers an efficient route to synthesize 9,9′-bianthracene-10,10′(9H,9′H)-diones under mild conditions. []

A: Computational methods like density functional theory (DFT) have been crucial in elucidating the electronic structure, geometry, and optical properties of this compound derivatives. These calculations assist in predicting the properties of new derivatives for various applications, including OLEDs. []

A: Structural modifications, especially the introduction of electron-donating or withdrawing groups, directly impact the photophysical properties of this compound derivatives. For instance, incorporating electron-withdrawing fluorine or trifluoromethyl groups can lead to a blue-shift in the emission wavelength. []

A: Yes, studies have shown that this compound undergoes SBCT in the excited state. Notably, the dynamics of this process are predominantly governed by the rotational motion of solvent molecules, highlighting the crucial role of solvent-solute interactions in dictating the photophysical behavior. [, ]

A: Phosphonic acid derivatives of this compound have been utilized in the construction of self-assembled monolayers (SAMs) on silicon dioxide surfaces, demonstrating their potential in surface modification and molecular electronics. []

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